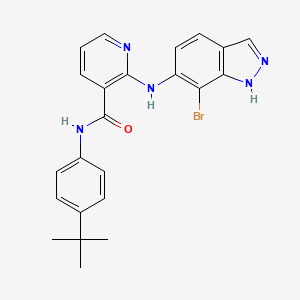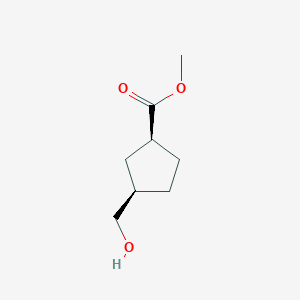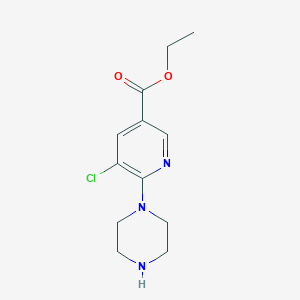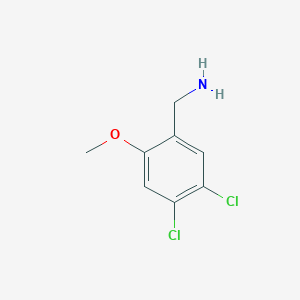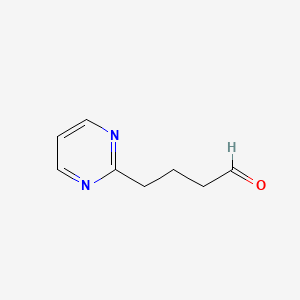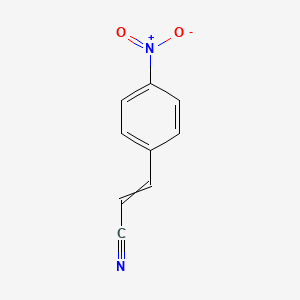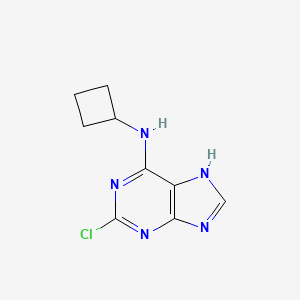
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is a chemical compound with the molecular formula C10H12ClN5 It belongs to the purine class of compounds, which are heterocyclic aromatic organic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine typically involves the reaction of 2-chloro-6-aminopurine with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-aminopurine and cyclobutylamine.
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
化学反应分析
Types of Reactions
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted purine derivatives.
Oxidation Reactions: Formation of oxo-purine derivatives.
Reduction Reactions: Formation of amine derivatives.
科学研究应用
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-chloro-6-aminopurine: A closely related compound with similar chemical properties.
2-amino-6-chloropurine: Another purine derivative with potential biological activity.
6-chloroguanine: A purine analog with antiviral properties.
Uniqueness
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.
属性
CAS 编号 |
325168-08-9 |
|---|---|
分子式 |
C9H10ClN5 |
分子量 |
223.66 g/mol |
IUPAC 名称 |
2-chloro-N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H10ClN5/c10-9-14-7-6(11-4-12-7)8(15-9)13-5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13,14,15) |
InChI 键 |
UBSVRPHEJUOZBV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2=NC(=NC3=C2NC=N3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

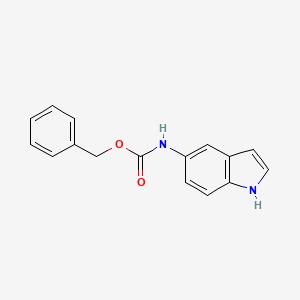
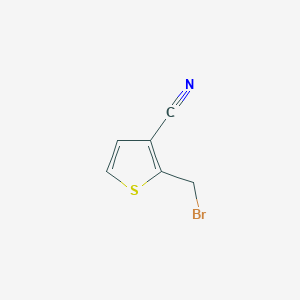
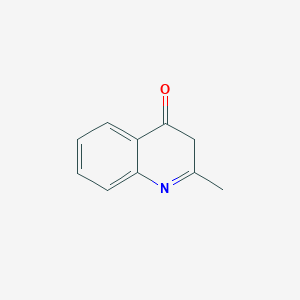

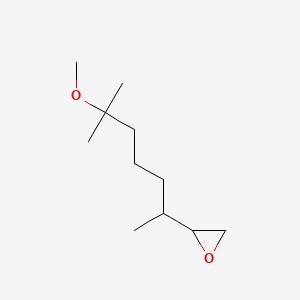
![(3aR,4R,6aS)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B8787830.png)
